molecular formula C9H14N2 B14859073 2-(4,5-Dimethylpyridin-2-YL)ethanamine

2-(4,5-Dimethylpyridin-2-YL)ethanamine

Cat. No.: B14859073
M. Wt: 150.22 g/mol
InChI Key: SGHNUXMEMMEZNT-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylpyridin-2-YL)ethanamine typically involves the alkylation of 4,5-dimethylpyridine with an appropriate alkylating agent. One common method is the reaction of 4,5-dimethylpyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4,5-Dimethylpyridin-2-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(4,5-dimethylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-7-5-9(3-4-10)11-6-8(7)2/h5-6H,3-4,10H2,1-2H3

InChI Key

SGHNUXMEMMEZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)CCN

Origin of Product

United States

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